Ethyl 4-(methylsulfonyl)phenylacetate

Description

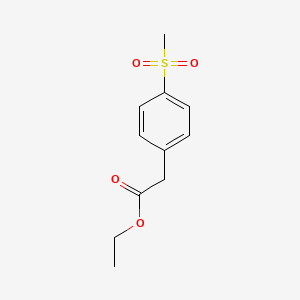

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methylsulfonylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-3-15-11(12)8-9-4-6-10(7-5-9)16(2,13)14/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGJEXQCBINWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Methylsulfonyl Phenylacetate

Synthesis of Ethyl 4-(methylsulfonyl)phenylacetate as a Precursor Molecule

The preparation of Ethyl 4-(methylsulfonyl)phenylacetate is most commonly achieved through the esterification of its corresponding carboxylic acid, 4-(methylsulfonyl)phenylacetic acid.

Esterification Reactions of 4-(Methylsulfonyl)phenylacetic Acid

The most direct and widely employed method for synthesizing Ethyl 4-(methylsulfonyl)phenylacetate is the Fischer-Speier esterification of 4-(methylsulfonyl)phenylacetic acid. This acid-catalyzed reaction typically involves refluxing the parent acid in a surplus of absolute ethanol (B145695), which serves as both the reactant and the solvent. A catalytic amount of a strong mineral acid, such as concentrated sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.

The reaction proceeds by refluxing the mixture, and upon completion, the excess ethanol is removed by distillation. The resulting ester is then typically extracted using an organic solvent like ethyl acetate (B1210297). Following extraction and concentration, the crude product is worked up to yield Ethyl 4-(methylsulfonyl)phenylacetate, often as a low-melting white solid.

| Reactants | Catalyst | Solvent | Conditions | Product |

| 4-(Methylsulfonyl)phenylacetic acid, Ethanol | Conc. Sulfuric Acid | Ethanol | Reflux | Ethyl 4-(methylsulfonyl)phenylacetate |

This interactive table summarizes the Fischer esterification process for producing Ethyl 4-(methylsulfonyl)phenylacetate.

Alternative Synthetic Routes and Methodological Innovations

While direct esterification is the final step to the title compound, innovations in the synthesis of its crucial precursor, 4-(methylsulfonyl)phenylacetic acid, are noteworthy. These alternative routes provide different pathways to the parent acid, which is then readily converted to its ethyl ester.

One such method begins with 4-methylthiophenylacetonitrile. This starting material is oxidized to 4-(methylsulfonyl)phenyl acetonitrile (B52724) using hydrogen peroxide in acetic acid, with sodium tungstate (B81510) as a catalyst. The resulting nitrile is then hydrolyzed to afford 4-(methylsulfonyl)phenylacetic acid.

Another significant approach is a modification of the Willgerodt-Kindler reaction, which uses 1-(4-methanesulfonyl-phenyl)-ethanone as the starting material. nih.goviucr.org In this process, the ethanone (B97240) is reacted with morpholine (B109124) and elemental sulfur. nih.goviucr.org The reaction is refluxed, and subsequent hydrolysis with a solution of sodium hydroxide (B78521) yields 4-(methylsulfonyl)phenylacetic acid after acidification. nih.goviucr.org A methodological innovation in this area involves the use of a silica (B1680970) gel-supported fluoboric acid catalyst, which has been shown to improve reaction conditions by lowering the temperature and reaction time compared to traditional methods. patsnap.com

Derivatization and Analog Synthesis Utilizing Ethyl 4-(methylsulfonyl)phenylacetate

Ethyl 4-(methylsulfonyl)phenylacetate serves as a versatile building block for the synthesis of various analogs, particularly heterocyclic structures that incorporate the 4-(methylsulfonyl)phenylacetate moiety.

Synthesis of Heterocyclic Compounds Incorporating the 4-(Methylsulfonyl)phenylacetate Moiety

The ester functionality of Ethyl 4-(methylsulfonyl)phenylacetate is a key reaction site for derivatization, enabling its conversion into intermediates suitable for cyclization reactions to form heterocyclic rings.

A prominent application of Ethyl 4-(methylsulfonyl)phenylacetate is in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. The synthetic sequence begins with the conversion of the ethyl ester to 4-(methylsulfonyl) acetohydrazide. This is achieved by refluxing Ethyl 4-(methylsulfonyl)phenylacetate with hydrazine (B178648) hydrate (B1144303) in an ethanol solvent.

The resulting acetohydrazide is a key intermediate which can then be used to construct the 1,3,4-oxadiazole ring through various cyclization strategies, leading to a series of new 2-[4-(alkylsulfonyl) benzyl]-5-substituted-1,3,4-oxadiazoles.

| Starting Material | Reagents | Product |

| Ethyl 4-(methylsulfonyl)phenylacetate | 1. Hydrazine Hydrate, Ethanol | 4-(methylsulfonyl) acetohydrazide |

| 4-(methylsulfonyl) acetohydrazide | Cyclizing Agents (e.g., CS₂, KOH) | 1,3,4-Oxadiazole Derivatives |

This interactive table outlines the synthetic pathway from Ethyl 4-(methylsulfonyl)phenylacetate to 1,3,4-oxadiazole derivatives.

The 4-(methylsulfonyl)phenyl nucleus, central to Ethyl 4-(methylsulfonyl)phenylacetate, is also a key feature in certain thiopyrimidine and oxopyrimidine heterocycles. jetir.orgresearchgate.net The synthesis of these compounds often proceeds through chalcone (B49325) intermediates. These chalcones are typically prepared via a Claisen-Schmidt condensation between an aryl aldehyde and an appropriate acetophenone, in this case, 1-(4-(methylsulfonyl)phenyl)ethanone. researchgate.net

The resulting chalcones, which bear the 4-(methylsulfonyl)phenyl moiety, are then cyclized with thiourea (B124793) in an alkaline medium to yield 6-aryl-4-[4-(methylsulfonyl)phenyl]pyrimidin-2(1H)-thiones (thiopyrimidines). researchgate.net Similarly, reacting the same chalcone intermediates with urea (B33335) instead of thiourea affords the corresponding 6-aryl-4-[4-(methylsulfonyl) phenyl]pyrimidin-2(1H)-ones (oxopyrimidines). researchgate.net While this route does not start directly from the ethyl ester, it utilizes a closely related precursor to build the same core structure into these specific heterocyclic systems.

Indole (B1671886) Derivatives

The synthesis of indole derivatives from sulfonyl-containing compounds is a significant area of research, often aimed at creating analogues of biologically active molecules like indomethacin. One established method involves a multi-step sequence starting from p-methylsulfonyl acetophenone. This precursor undergoes a Fischer indole synthesis with substituted phenylhydrazines to form 2-(4-methylsulfonylphenyl) indole derivatives. nih.gov Subsequent Vilsmeier-Haack formylation yields indole-3-carbaldehydes, which are key intermediates for further derivatization. nih.gov

These indole-3-carbaldehydes can then be reacted with various substituted phenylhydrazine (B124118) hydrochlorides to produce a series of hydrazone derivatives in good yields. nih.gov This pathway highlights a strategic approach to constructing complex indole scaffolds bearing the 4-(methylsulfonyl)phenyl moiety, which is of interest for its potential dual antimicrobial and anti-inflammatory properties. nih.govresearchgate.net

Furanone Derivatives

The synthesis of furanone derivatives often involves cyclization reactions. While direct synthesis from Ethyl 4-(methylsulfonyl)phenylacetate is not prominently detailed, related methodologies show the construction of 4-aryl-substituted 2(5H)-furanones through an intramolecular Horner-Emmons-type cyclization of intermediates derived from phenacyl bromides and diethylphosphono acetic acid. researchgate.net Another approach involves the reaction of 3-(4-nitrobenzylidine)-5-phenylfuran-2(3H)-one with various nucleophiles like ethyl acetoacetate (B1235776) to yield complex oxepine or azepine structures. researchgate.net These general strategies indicate the potential for Ethyl 4-(methylsulfonyl)phenylacetate or its derivatives to participate in similar cyclization reactions to form furanone-type structures, although specific examples are not extensively documented in the reviewed literature.

Formation of Hydrazone Derivatives

Hydrazones are a significant class of compounds synthesized from intermediates derived from Ethyl 4-(methylsulfonyl)phenylacetate. A common pathway involves the initial conversion of the ester to a hydrazide, 2-(4-(methylsulfonyl)phenyl)acetohydrazide, through reaction with hydrazine hydrate. This hydrazide can then be condensed with a variety of aldehydes or ketones to form the corresponding hydrazone derivatives. researchgate.netmdpi.com

For instance, indole-3-carbaldehydes bearing the 2-(4-methylsulfonylphenyl) group readily react with substituted phenylhydrazine hydrochlorides to yield hydrazones. nih.gov This condensation is a versatile and high-yielding method for creating diverse molecular structures. nih.govrsc.org The formation of the characteristic azomethine (–NHN=CH–) group is central to this transformation and imparts specific chemical and physical properties to the resulting molecules. nih.gov

Preparation of Related Sulfonyl Acetamides

The synthesis of sulfonyl acetamides from ester precursors is a fundamental transformation in organic chemistry. This is typically achieved through the aminolysis of the ester, where Ethyl 4-(methylsulfonyl)phenylacetate would be reacted with a primary or secondary amine to form the corresponding N-substituted 2-(4-(methylsulfonyl)phenyl)acetamide. While specific literature detailing this direct transformation for Ethyl 4-(methylsulfonyl)phenylacetate is sparse, the synthesis of acetamidosulfonamide derivatives from related starting materials is well-established. researchgate.net For example, indole acetic acid has been converted to N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide, which is then treated with sulfonyl chlorides to produce sulfonate derivatives. nih.gov This suggests a viable pathway for creating acetamides from Ethyl 4-(methylsulfonyl)phenylacetate, followed by further functionalization if required.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds and hydrazone derivatives. mdpi.comresearchgate.net For example, the synthesis of hydrazide-hydrazones of phenylacetic acid has been successfully achieved using microwave irradiation, resulting in significantly shorter reaction times (e.g., 7 minutes) and high yields (up to 85%) compared to conventional heating methods. mdpi.com

The application of microwave technology extends to more complex multi-step syntheses, including the preparation of quinolone derivatives and Suzuki cross-coupling reactions, demonstrating its broad utility in modern synthetic chemistry. scielo.org.mx The uniform heating provided by microwaves often leads to cleaner reactions with fewer by-products. nih.gov This approach is highly applicable to the transformations involving Ethyl 4-(methylsulfonyl)phenylacetate, offering an efficient and environmentally friendly alternative to traditional synthetic protocols. nih.govresearchgate.net

Mechanistic Investigations of Reaction Pathways

Understanding the mechanistic pathways of reactions involving Ethyl 4-(methylsulfonyl)phenylacetate is crucial for controlling product formation and optimizing synthetic protocols. The reactivity of the compound is governed by the interplay between the ester group, the activated methylene (B1212753) protons, and the electron-withdrawing sulfonyl group.

Exploration of Reaction Selectivity and Yield Optimization

Optimizing reaction selectivity and yield is a central goal in synthetic chemistry. For the transformations involving Ethyl 4-(methylsulfonyl)phenylacetate and its derivatives, several factors are key. In the synthesis of hydrazones, reaction conditions such as the choice of solvent and catalyst can significantly influence the outcome. Acidic catalysts are often employed to facilitate the condensation reaction between a hydrazide and a carbonyl compound. researchgate.net

In microwave-assisted syntheses, parameters such as power, temperature, and reaction time are critical variables that must be fine-tuned to maximize yield and minimize side-product formation. mdpi.com For instance, the synthesis of acylhydrazones of phenylacetic acid was optimized at 300 W for 7 minutes at 155 °C. mdpi.com Similarly, in multi-step syntheses like the preparation of quinolones, microwave irradiation can dramatically reduce reaction times from hours to minutes while maintaining excellent yields. The choice of reagents, such as the use of specific Grignard reagents in the preparation of ketone intermediates, can also dictate the efficiency and purity of the final product. google.com

Below is a data table summarizing representative transformations and their yields.

Table 1: Summary of Synthetic Transformations and Yields

| Starting Material/Intermediate | Reagent(s) | Product Type | Method | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole-3-carbaldehyde derivative | 4-substituted phenylhydrazine HCl | Hydrazone Derivative | Conventional | Good | nih.gov |

| Phenylacetic acid hydrazide | Substituted aromatic aldehyde | Hydrazide-hydrazone | Microwave (300 W, 7 min) | 85 | mdpi.com |

| Phenylacetic acid hydrazide | Substituted aromatic aldehyde | Hydrazide-hydrazone | Microwave (300 W, 7 min) | 52 | mdpi.com |

| Anilines and DEEM | - | Ethyl-quinolon-4-one-3-carboxylate | Microwave | Excellent | |

| Ethyl quinolone-carboxylates | aq. KOH in ethanol | Quinolone-carboxylic acid | Microwave (15 min) | Good |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Ethyl 4-(methylsulfonyl)phenylacetate |

| p-methylsulfonyl acetophenone |

| Phenylhydrazine |

| Indole-3-carbaldehyde |

| Diethylphosphono acetic acid |

| Phenacyl bromide |

| 3-(4-nitrobenzylidine)-5-phenylfuran-2(3H)-one |

| Ethyl acetoacetate |

| 2-(4-(methylsulfonyl)phenyl)acetohydrazide |

| Hydrazine hydrate |

| N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide |

| Indole acetic acid |

| Diethyl-ethoxymethylenmalonate (DEEM) |

Stereochemical Considerations in Derivative Synthesis

The synthesis of derivatives from Ethyl 4-(methylsulfonyl)phenylacetate where a new stereocenter is generated necessitates careful consideration of stereochemical control. The primary focus for introducing chirality is typically at the α-carbon (the carbon atom adjacent to the ester carbonyl group), as the protons on this carbon are acidic and can be removed to form a prochiral enolate intermediate. The subsequent reaction of this enolate with an electrophile can lead to the formation of a new stereocenter. The stereochemical outcome of such reactions is contingent upon several factors, including the geometry of the enolate, the nature of the chiral influence (e.g., chiral auxiliaries, catalysts, or reagents), and the reaction conditions.

While specific literature detailing the stereoselective synthesis of derivatives directly from Ethyl 4-(methylsulfonyl)phenylacetate is not extensively available, the principles of asymmetric synthesis applied to analogous phenylacetic acid esters provide a strong framework for understanding the potential stereochemical pathways. The electron-withdrawing nature of the 4-(methylsulfonyl)phenyl group can influence the acidity of the α-protons and the reactivity of the corresponding enolate, but the fundamental strategies for stereocontrol remain applicable.

Strategies for Stereocontrol:

The main strategies to control the stereochemistry during the synthesis of derivatives from Ethyl 4-(methylsulfonyl)phenylacetate at the α-position include:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical course of a subsequent reaction. In the context of Ethyl 4-(methylsulfonyl)phenylacetate, the ester could be transesterified with a chiral alcohol, or the corresponding carboxylic acid could be converted to a chiral amide. The steric hindrance and electronic properties of the chiral auxiliary would then direct the approach of an incoming electrophile to one face of the prochiral enolate, leading to a diastereoselective transformation. After the desired stereocenter is created, the chiral auxiliary can be removed to yield the enantiomerically enriched product.

Chiral Catalysis: The use of a chiral catalyst is a highly efficient method for achieving enantioselectivity.

Phase-Transfer Catalysis: For reactions such as α-alkylation, chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be employed. austinpublishinggroup.com These catalysts form a chiral ion pair with the enolate, which then reacts with an alkyl halide. The chiral environment created by the catalyst dictates the facial selectivity of the alkylation.

Metal Catalysis: Chiral metal complexes, for instance, those of palladium, can be used to catalyze asymmetric α-functionalization reactions, such as α-arylation. acs.org The chiral ligands coordinated to the metal center control the stereochemical outcome of the carbon-carbon bond formation.

Substrate-Controlled Diastereoselection: If the electrophile itself contains a stereocenter, the reaction can proceed with diastereoselectivity. The inherent stereochemistry of the reacting partner can influence the transition state energies, favoring the formation of one diastereomer over the other.

Formation and Geometry of the Enolate:

The geometry of the enolate intermediate ((E)- or (Z)-enolate) can be a critical factor in determining the stereochemical outcome of subsequent reactions, particularly in aldol-type additions. bham.ac.uk The relative stereochemistry of the newly formed stereocenters is often dependent on the enolate geometry. The choice of base, solvent, and temperature can influence the ratio of (E)- to (Z)-enolates formed from substituted phenylacetate (B1230308) esters.

The table below outlines hypothetical stereoselective transformations of Ethyl 4-(methylsulfonyl)phenylacetate based on established methodologies for related compounds.

| Transformation | Chiral Influence | Expected Product Type | Key Stereochemical Control Element | Potential Enantiomeric/Diastereomeric Excess |

|---|---|---|---|---|

| α-Alkylation | Chiral Phase-Transfer Catalyst | α-Alkyl-4-(methylsulfonyl)phenylacetate | Formation of a chiral ion pair with the enolate | Moderate to High |

| α-Arylation | Chiral Palladium Catalyst | α,4-Diarylacetate derivative | Chiral ligand on the palladium center | Moderate to High |

| Aldol Reaction | Chiral Auxiliary | α-(1-Hydroxyalkyl)-4-(methylsulfonyl)phenylacetate | Steric hindrance from the chiral auxiliary directing the approach of the aldehyde | High |

Preclinical Pharmacological and Biological Investigations of Ethyl 4 Methylsulfonyl Phenylacetate Derivatives

Enzyme Inhibition Studies and Mechanistic Elucidation

Derivatives of Ethyl 4-(methylsulfonyl)phenylacetate, which feature the characteristic 4-methylsulfonylphenyl group, have been a focal point in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with selective inhibitory action against cyclooxygenase-2 (COX-2). nih.gov The rationale behind targeting COX-2 is its role as an inducible enzyme involved in inflammation, whereas the COX-1 isoform is constitutively expressed and plays a crucial role in protecting the gastrointestinal tract. nih.gov Selective inhibition of COX-2 is therefore pursued to develop anti-inflammatory agents with improved gastrointestinal tolerability. nih.gov

A series of novel 4-methylsulfonylphenyl derivatives were synthesized and evaluated for their ability to preferentially inhibit the COX-2 isoform over COX-1. nih.gov In vitro enzyme inhibition assays demonstrated that several of these compounds exhibited clear preferential inhibition of COX-2. nih.gov For instance, specific derivatives showed high COX-2 selectivity indices, indicating a significantly greater potency for COX-2 compared to COX-1. nih.gov Rofecoxib (B1684582), a well-known COX-2 inhibitor containing the 4-methylsulfonylphenyl moiety, demonstrates potent inhibition of COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production in various cell lines with a selectivity of over 1000-fold for COX-2 versus COX-1. nih.gov In human whole blood assays, rofecoxib selectively inhibited COX-2-derived PGE2 synthesis with an IC50 value of 0.53 µM, compared to an IC50 value of 18.8 µM for the inhibition of COX-1-derived thromboxane (B8750289) B2. nih.gov This results in a COX-2 selectivity ratio of 36 for rofecoxib, significantly higher than that of other NSAIDs like celecoxib (B62257) (6.6), meloxicam (B1676189) (2), and diclofenac (B195802) (3). nih.gov

COX-2 Inhibition and Selectivity of 4-Methylsulfonylphenyl Derivatives

This table summarizes the in vitro cyclooxygenase (COX) inhibitory activity and selectivity of various compounds containing the 4-methylsulfonylphenyl group.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Rofecoxib (Whole Blood Assay) | 18.8 | 0.53 | 36 |

| Celecoxib (Whole Blood Assay) | - | - | 6.6 |

| Derivative 4 | - | - | 124 |

| Derivative 6b | - | - | 131 |

| Derivative 6e | - | - | 119 |

Beyond cyclooxygenase enzymes, derivatives of the 4-(methylsulfonyl)phenyl structure have been investigated for their interactions with other significant enzyme targets.

STAT3-SH2 Domain Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key factor in cellular signaling, and its SH2 domain is crucial for its dimerization, phosphorylation, and subsequent nuclear translocation. nih.gov The SH2 domain is therefore a prime target for developing inhibitors. nih.govnih.gov Novel inhibitors have been identified that directly target the STAT3 SH2 domain, thereby inhibiting both phosphorylated and non-phosphorylated STAT3 dimerization. researchgate.net Computational docking studies predict that these compounds bind to subpockets within the STAT3 SH2 domain. nih.govresearchgate.net The inhibitory effect on STAT3 dimerization by these compounds was found to be more potent than the commercial STAT3 inhibitor S3I-201 in co-immunoprecipitation assays. nih.gov This direct binding and competitive abrogation of the STAT3-SH2 interaction have been confirmed through fluorescence polarization assays. nih.govresearchgate.net

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is a transmembrane glycoprotein (B1211001) that plays a role in inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.govresearchgate.net Inhibition of DPP-IV is an established therapeutic strategy. nih.govresearchgate.net While multiple preclinical studies have shown that DPP-IV inhibitors can reduce atherosclerosis and vascular inflammation in animal models, the direct interaction of Ethyl 4-(methylsulfonyl)phenylacetate derivatives with DPP-IV has not been extensively detailed in the reviewed literature. nih.gov

Prolyl Endopeptidase (PREP) Inhibition: There is currently no available information from the reviewed search results regarding the interaction of Ethyl 4-(methylsulfonyl)phenylacetate or its derivatives with Prolyl Endopeptidase (PREP).

Receptor Modulation and Ligand Binding Research

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key sensor of noxious stimuli, including heat and inflammatory mediators, making it a significant target for developing novel analgesics. researchgate.netnih.gov Derivatives containing a 4-methylsulfonylaminophenyl structure have been investigated as potent and stereospecific TRPV1 antagonists. nih.gov Structure-activity relationship studies on a series of 2-(4-methylsulfonylaminophenyl)propanamides revealed that modifications to the molecule could yield compounds with excellent TRPV1 antagonism. researchgate.net Certain analogues demonstrated high binding affinity and potent antagonism for both rat and human TRPV1 receptors. nih.gov The activity was found to be stereospecific, with a marked selectivity for the (S)-configuration of the compounds. nih.gov

TRPV1 Antagonist Activity

This table shows the binding affinity (Ki) and antagonist potency (IC50) of a prototype antagonist containing the 4-methylsulfonylaminobenzyl group against the rat TRPV1 receptor.

| Compound | Binding Affinity (Ki, nM) | Antagonist Potency (IC50, nM) |

|---|---|---|

| Prototype Antagonist 1 | 63 | - |

Adenosine (B11128) receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play a crucial role in responding to physiological stress by modulating various functions, such as heart rate and blood flow. frontiersin.orgmdpi.com Agonists of these receptors have been explored for therapeutic benefits in a range of conditions. frontiersin.org For example, the A2AAR-selective agonist regadenoson (B1679255) is used as a pharmacologic stress agent for cardiac imaging. nih.gov While numerous compounds have been developed as AR agonists, the reviewed literature did not provide specific information on the investigation of Ethyl 4-(methylsulfonyl)phenylacetate or its direct derivatives as adenosine receptor agonists. frontiersin.orgmdpi.comnih.gov

Antimicrobial Activity Profiling and Mechanism of Action Studies

Derivatives incorporating the sulfonyl or sulfonamide group are a significant area of research for developing new antimicrobial agents to combat drug-resistant pathogens. nih.govacu.edu.in

Compounds containing sulfonyl and sulfonamide moieties have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Notably, significant research has focused on their efficacy against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. tandfonline.comtandfonline.com

For instance, certain 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives have shown potent activity against MRSA, E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.net Similarly, sulfonamide-benzoxazole hybrids have been identified as effective inhibitors of MRSA proliferation. tandfonline.comnih.gov The antimicrobial activity of these derivatives is often dependent on the specific heterocyclic systems and substituents attached to the core structure. acu.edu.inresearchgate.net

Table 2: Antibacterial Activity of Selected Sulfonyl/Sulfonamide Derivatives

| Compound Class | Pathogen | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| 2-(4-methylsulfonylphenyl) indole derivative (7g) | MRSA | 1 µg/mL | researchgate.net |

| 2-(4-methylsulfonylphenyl) indole derivative (7g) | E. coli | 2 µg/mL | researchgate.net |

| Sulfonamide-benzoxazole hybrids | MRSA | EC50 as low as 0.53 µM | tandfonline.com |

| 2-((4-ethylphenoxy)methyl)benzoylthioureas | S. aureus | MICs from 3.9 µg/mL | nih.gov |

| 2-((4-ethylphenoxy)methyl)benzoylthioureas | E. coli | MICs from 3.9 µg/mL | nih.gov |

Several classes of compounds related to Ethyl 4-(methylsulfonyl)phenylacetate have been investigated for their activity against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. The emergence of multidrug-resistant (MDR) strains necessitates the discovery of novel antitubercular agents. frontiersin.org

Studies have shown that compounds such as 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibit promising activity against both the standard H37Rv strain and MDR strains of MTB. mdpi.com Flavonoids like taxifolin (B1681242) and isorhamnetin (B1672294) have also demonstrated significant growth inhibitory effects against MTB. mdpi.com The activity of these compounds highlights the potential for developing new therapeutic strategies against tuberculosis.

Table 3: Antitubercular Activity of Investigated Derivatives

| Compound/Class | MTB Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv | 5.5 µg/mL | mdpi.com |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR | 11 µg/mL | mdpi.com |

| Taxifolin (Flavonoid) | H37Rv | ≤ 12.5 μg/mL | mdpi.com |

| Ursolic Acid | H37Rv | 50 µg/mL | nih.gov |

| Coumarin derivatives (3k, 3m) | H37Rv | 0.625 µg/mL | researchgate.net |

The antimicrobial action of these derivatives can be attributed to several mechanisms. For sulfonamide-containing compounds, a classic mechanism is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govdrugbank.comwikipedia.org By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs block folate production, which is necessary for DNA synthesis and bacterial replication. drugbank.comwikipedia.org

Other mechanisms identified for related phenolic and heterocyclic derivatives include:

Disruption of Cell Membrane Integrity: Some phenolic compounds can damage the bacterial cell wall and cytoplasmic membrane, leading to altered permeability and leakage of cellular contents. frontiersin.orgmdpi.com

Enzyme Inhibition: Beyond folate synthesis, derivatives can inhibit other crucial enzymes. For example, some compounds act as inhibitors of aminoacyl-tRNA synthetases, which are vital for protein translation. nih.gov Others have been shown to inhibit bacterial chaperonin systems like GroEL/ES, which are essential for proper protein folding. nih.gov Computational studies suggest that some antitubercular agents may inhibit enzymes like β-ketoacyl ACP synthase I (KasA), which is involved in the synthesis of mycolic acids for the mycobacterial cell wall. mdpi.com

Metal Ion Chelation: Certain compounds can complex with metal ions like iron or zinc, which are necessary cofactors for various bacterial enzymes, thereby inhibiting their activity. mdpi.com

Other Observed Biological Activities

Beyond their antioxidant and antimicrobial properties, derivatives related to Ethyl 4-(methylsulfonyl)phenylacetate have been explored for other therapeutic potentials.

Anti-inflammatory and Analgesic Activity: In a study of 2-(4-methylsulfonylphenyl) indole derivatives, several compounds exhibited good anti-inflammatory activity with high selectivity toward inhibiting the COX-2 enzyme, comparable to reference drugs like celecoxib. researchgate.net

Anticancer and Cytotoxic Activity: Hybrid molecules combining sterically hindered phenols with benzofuroxan (B160326) fragments have demonstrated high cytotoxicity against several human cancer cell lines, including breast and cervical carcinoma. mdpi.com The mechanism for this activity is linked to the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS). mdpi.com

Enzyme Inhibition (Non-antimicrobial): Various sulfonamide derivatives have been evaluated as inhibitors of enzymes relevant to metabolic diseases. For example, certain sulfonamide-quinoxaline derivatives showed potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, suggesting potential as antidiabetic agents. researchgate.net

Auxin-like Activity of Related Phenylacetic Acid Derivatives

Phenylacetic acid (PAA) is a naturally occurring auxin found widely in plants, though it has been studied less extensively than the primary auxin, indole-3-acetic acid (IAA). oup.comnih.gov PAA is derived from the amino acid phenylalanine and plays a significant role in various aspects of plant growth and development. nih.gov While its auxin activity is generally considered to be less potent than that of IAA—often estimated at less than 10% of IAA's activity in classical auxin bioassays like the oat coleoptile test—it is often present in plant tissues at much higher concentrations. nih.govnih.govresearchgate.net

Research has demonstrated that PAA and its derivatives can elicit typical auxin responses. For instance, PAA promotes the formation of lateral and adventitious roots and stimulates the elongation of coleoptile segments. nih.govnih.gov In some species, such as peas, PAA is reportedly more effective than IAA at initiating root primordia. oup.com The mechanism of action for PAA involves the same TIR1/AFB signaling pathway that IAA utilizes, indicating that they share a common molecular perception and signaling cascade to regulate gene expression. nih.gov Although the biological activity of PAA is lower, its significantly higher endogenous levels in many plant tissues suggest it is a crucial phytohormone. nih.gov The study of PAA derivatives, such as Ethyl 4-(methylsulfonyl)phenylacetate, is rooted in the known biological activities of this parent compound.

Table 1: Comparison of Auxin-like Activity

| Feature | Phenylacetic Acid (PAA) | Indole-3-Acetic Acid (IAA) |

|---|---|---|

| Potency | Generally lower ( < 10% of IAA) nih.gov | High, the most potent natural auxin nih.gov |

| Endogenous Levels | Often significantly higher than IAA nih.govnih.gov | Lower than PAA in many tissues nih.gov |

| Primary Function | Promotes lateral and adventitious root formation nih.govnih.gov | Regulates cell elongation, division, and differentiation oup.com |

| Mechanism | Acts via the TIR1/AFB pathway nih.gov | Acts via the TIR1/AFB pathway nih.gov |

Anti-inflammatory Potential in Animal Models

The anti-inflammatory potential of novel chemical compounds is frequently evaluated using established in vivo animal models. nih.gov These models are crucial for observing the physiological effects of a substance on a complex biological system and for identifying promising therapeutic candidates. nih.gov Common models for acute inflammation include xylene-induced ear edema and carrageenan-induced paw edema in mice or rats. mdpi.com

In the carrageenan-induced paw edema model, a phlogistic agent (carrageenan) is injected into the paw of an animal, inducing a localized inflammatory response characterized by swelling (edema). mdpi.comresearchgate.net The efficacy of a test compound, such as a derivative of Ethyl 4-(methylsulfonyl)phenylacetate, is measured by its ability to reduce the volume or thickness of the paw edema over several hours compared to a control group. researchgate.net This reduction in swelling is a key indicator of anti-inflammatory activity. mdpi.com Investigations into novel agents often demonstrate a dose-dependent inhibition of edema, providing insight into the compound's potency. mdpi.com

Table 2: Example of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg) | Edema Inhibition at 3 hours (%) | Edema Inhibition at 5 hours (%) |

|---|---|---|---|

| Compound A | 8 | 35.2% | 45.8% |

| Compound A | 16 | 48.9% | 59.1% |

| Reference Drug | 10 | 55.6% | 65.3% |

Data is illustrative of typical findings in such studies and is based on research into other anti-inflammatory agents. mdpi.com

Investigation of Molecular Pathways and Cellular Interactions

Modulation of Inflammatory Cascades

Inflammation is a complex physiological process involving a network of cellular and molecular mediators. nih.govnih.gov The anti-inflammatory effects of therapeutic agents are often achieved by modulating specific points within these inflammatory cascades. nih.gov Key targets for anti-inflammatory drugs include the enzymes and signaling molecules that propagate the inflammatory response. nih.gov

One of the primary mechanisms involves the inhibition of enzymes like cyclooxygenase (COX), particularly the inducible isoform COX-2, which is responsible for synthesizing prostaglandins (B1171923) that mediate pain and inflammation. researchgate.net Another critical pathway involves reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mdpi.com These cytokines play a central role in amplifying the inflammatory response by recruiting immune cells and inducing the expression of other inflammatory mediators. mdpi.comresearchgate.net Furthermore, compounds may act by decreasing the levels of nitric oxide (NO) and myeloperoxidase (MPO), an enzyme marker for neutrophil infiltration into inflamed tissue. mdpi.comresearchgate.net By targeting these key mediators, compounds can effectively suppress the inflammatory process.

Table 3: Effects of Anti-inflammatory Compounds on Key Inflammatory Mediators

| Mediator | Function in Inflammation | Effect of Inhibitory Compound |

|---|---|---|

| COX-2 | Produces inflammatory prostaglandins researchgate.net | Decreased production |

| TNF-α | Pro-inflammatory cytokine, amplifies response mdpi.com | Decreased levels in tissue |

| IL-1β | Pro-inflammatory cytokine mdpi.com | Decreased levels in tissue |

| MPO | Marker for neutrophil infiltration mdpi.com | Decreased activity |

| Nitric Oxide (NO) | Vasodilator and inflammatory mediator researchgate.net | Decreased production |

Effects on Folic Acid Synthesis Pathways

The bacterial folic acid (folate) synthesis pathway is a well-established target for antimicrobial agents because it is essential for bacterial survival and absent in humans, who obtain folate from their diet. researchgate.net This pathway produces tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids. nih.gov One of the key enzymes in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. researchgate.net

Sulfonamides, a class of synthetic antibiotics, function as competitive inhibitors of DHPS. researchgate.net Their chemical structure mimics that of PABA, allowing them to bind to the enzyme's active site and block the synthesis of dihydrofolic acid, thereby halting bacterial growth. researchgate.net The (methylsulfonyl)phenyl group present in Ethyl 4-(methylsulfonyl)phenylacetate is structurally related to the core structure of sulfonamide drugs. This structural similarity suggests a potential for derivatives of this compound to interact with and possibly inhibit enzymes within the folate biosynthesis pathway, such as DHPS. Such an interaction would represent a significant mechanism of action, particularly for antimicrobial applications. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Desired Biological Activities

The biological activity of molecules structurally related to ethyl 4-(methylsulfonyl)phenylacetate is often dictated by a few key structural features. The diarylheterocyclic and related structures found in selective COX-2 inhibitors provide a valuable framework for understanding these features. For a molecule to exhibit selective biological activity, particularly as a COX-2 inhibitor, it typically requires a central ring system with vicinal aryl rings. One of these aryl rings is often substituted with a pharmacophore capable of binding to a specific sub-pocket within the target enzyme.

In the case of ethyl 4-(methylsulfonyl)phenylacetate, the key components are:

The Phenylacetate (B1230308) Core: This provides the basic scaffold for the molecule.

The 4-(methylsulfonyl)phenyl Group: This portion is analogous to the key pharmacophore found in many selective COX-2 inhibitors. The methylsulfonyl (or sulfonamide) group is crucial for selectivity.

The Ethyl Ester Moiety: This group can influence the pharmacokinetic properties of the molecule, such as its absorption and metabolism.

The spatial arrangement and electronic properties of these groups are critical for effective interaction with biological targets.

Impact of Substituent Modifications on Pharmacological Profiles

Modifications to the substituents on the ethyl 4-(methylsulfonyl)phenylacetate scaffold can dramatically alter its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The methylsulfonyl (-SO2CH3) group at the para-position of the phenyl ring is a well-established pharmacophore responsible for the selective inhibition of the COX-2 enzyme. This selectivity arises from the structural differences between the COX-1 and COX-2 active sites. The COX-2 active site possesses a larger, more accessible side pocket, which can accommodate the bulky methylsulfonyl group. In contrast, the active site of COX-1 is smaller, and the presence of isoleucine at position 523 (as opposed to valine in COX-2) sterically hinders the entry of the methylsulfonyl-substituted phenyl ring into this side pocket.

This interaction is a cornerstone of the selective inhibition of COX-2 by a class of drugs known as coxibs. The oxygen atoms of the methylsulfonyl group can form hydrogen bonds with amino acid residues within this side pocket, such as arginine and histidine, further stabilizing the drug-enzyme complex. Therefore, the methylsulfonyl moiety is considered essential for the COX-2 selectivity of related compounds. Bioisosteric replacement of the methylsulfonyl group with other functionalities, such as a sulfonamide (-SO2NH2), can also confer COX-2 selectivity, as this group can also fit into the aforementioned side pocket and form critical hydrogen bonds.

In the context of COX-2 inhibitors, modifications to the second phenyl ring (the one not bearing the methylsulfonyl group) have been extensively studied. Introduction of various substituents can alter the potency and selectivity of the inhibitor. For instance, small, electron-withdrawing groups are often favored. The precise nature and position of these substituents can fine-tune the interaction with the hydrophobic channel of the COX-2 active site.

The ethyl ester group in ethyl 4-(methylsulfonyl)phenylacetate primarily influences the molecule's pharmacokinetic properties. Esters are often employed in drug design as prodrugs to enhance oral bioavailability. numberanalytics.com The ester can mask a more polar carboxylic acid group, increasing the lipophilicity of the molecule and facilitating its passage across biological membranes. Once absorbed, the ester can be hydrolyzed by esterase enzymes in the body to release the active carboxylic acid form.

Conformational Preferences and Their Link to Biological Efficacy

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis of substituted phenylacetates has shown that these molecules can exist in multiple stable conformations. unife.itacs.org The preferred conformation is determined by a balance of steric and electronic interactions between the substituents.

Rational Design Principles for Novel Ethyl 4-(methylsulfonyl)phenylacetate Analogues

Based on the SAR principles derived from related compounds, several rational design strategies can be proposed for novel analogues of ethyl 4-(methylsulfonyl)phenylacetate with potentially improved pharmacological properties.

Table 1: Rational Design Strategies for Novel Ethyl 4-(methylsulfonyl)phenylacetate Analogues

| Molecular Scaffold Modification | Rationale | Desired Outcome |

| Methylsulfonyl Moiety | ||

| Bioisosteric Replacement | Replace -SO2CH3 with -SO2NH2, -SO2NHR, or other hydrogen bond-accepting groups. | Maintain or improve COX-2 selectivity and potency. |

| Phenyl Ring Substituents | ||

| Introduction of Substituents | Add small, electron-withdrawing groups (e.g., F, Cl) to the phenyl ring. | Enhance binding affinity and potency. |

| Positional Isomerism | Move the methylsulfonyl group to the meta position. | Investigate the importance of para-substitution for selectivity. |

| Ester Group Variation | ||

| Chain Length Modification | Synthesize methyl, propyl, and other alkyl esters. | Modulate pharmacokinetic properties (absorption, duration of action). |

| Prodrug Strategies | Incorporate more complex ester groups designed for targeted hydrolysis. | Improve tissue-specific drug delivery. |

| Scaffold Hopping | ||

| Replacement of Phenylacetate Core | Replace the phenylacetate core with other acidic scaffolds (e.g., propionic acid derivatives). | Explore new chemical space and potentially discover novel biological activities. |

A systematic approach to modifying each of these structural components would allow for the development of a comprehensive SAR profile for this class of compounds. For example, creating a library of analogues with different ester groups and phenyl ring substituents, while retaining the key methylsulfonyl pharmacophore, would be a logical first step in optimizing the structure for a desired biological activity.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about the binding mode and affinity.

The 4-(methylsulfonyl)phenyl group is a well-established pharmacophore responsible for the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. researchgate.netnih.gov This structural feature is present in several selective COX-2 inhibitors, such as celecoxib (B62257) and etoricoxib. acs.org Computational docking studies on various molecules containing this moiety consistently show that the methylsulfonyl group (SO₂Me) plays a crucial role in binding and selectivity. researchgate.netnih.gov

When docked into the active site of the COX-2 enzyme, the p-MeSO₂-phenyl portion of the ligand orients itself to fit into a secondary binding pocket. researchgate.net This pocket is accessible in COX-2 but not in the COX-1 isoform, which is a key reason for the selectivity of these inhibitors. Specific interactions observed in these simulations include:

Hydrogen Bonding: One or both of the oxygen atoms of the methylsulfonyl group can form hydrogen bonds with the amino group of Arginine 513 (Arg513) at the entrance of the secondary pocket. researchgate.net

Hydrophobic Interactions: The phenyl ring of the moiety establishes hydrophobic and van der Waals interactions with surrounding nonpolar amino acid residues, such as Valine 523 (Val523) and Phenylalanine 518 (Phe518). researchgate.net

For Ethyl 4-(methylsulfonyl)phenylacetate, molecular docking simulations would predict a similar binding mode. The methylsulfonylphenyl group would anchor the molecule in the COX-2 secondary pocket through these characteristic interactions, while the ethyl acetate (B1210297) portion would occupy the main channel of the active site. Analyzing these interactions is fundamental for understanding the structural basis of its potential inhibitory activity.

Table 1: Key Amino Acid Interactions for 4-(Methylsulfonyl)phenyl Moiety in COX-2 Active Site

| Interacting Residue | Interaction Type | Ligand Group Involved |

| Arg513 | Hydrogen Bonding | Sulfonyl Oxygen Atoms |

| Val523 | Hydrophobic/van der Waals | Phenyl Ring, Methyl Group |

| Phe518 | Hydrophobic/van der Waals | Phenyl Ring |

| His90 | Hydrophobic | Phenyl Ring |

| Leu352 | Hydrophobic | Phenyl Ring |

Beyond identifying the binding pose, molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. This affinity is typically expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. These predictions are vital in virtual screening and lead optimization to rank compounds based on their potential potency.

Studies on various celecoxib analogues and other novel compounds with the 4-(methylsulfonyl)phenyl scaffold have reported a wide range of predicted binding affinities for the COX-2 enzyme. pjmhsonline.comtandfonline.comtandfonline.comnih.gov For instance, docking scores for novel celecoxib derivatives have been reported in ranges from -13.24 to -16.997 kcal/mol, often exceeding the binding score of celecoxib itself (-11.45 kcal/mol) in the same studies. pjmhsonline.comactapharmsci.com These computational results help prioritize which novel structures should be synthesized and tested experimentally. A docking study of Ethyl 4-(methylsulfonyl)phenylacetate would provide a predicted binding affinity, allowing for a comparison of its potential potency against known COX-2 inhibitors.

Table 2: Examples of Predicted Binding Affinities for Selective COX-2 Inhibitors and Analogues

| Compound Class | Example Docking Score Range (kcal/mol) | Reference |

| Novel Celecoxib Derivatives | -14.91 to -13.24 | pjmhsonline.com |

| Repurposed Celecoxib | -8.8 to -7.9 | tandfonline.comtandfonline.comnih.gov |

| Novel 1,3-Dihydro-2H-indolin-2-ones | -7.95 to -9.12 | nih.gov |

| N-substituted Celecoxib Derivatives | -16.997 to -14.611 | actapharmsci.com |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These methods are used to calculate molecular structure, vibrational frequencies, and various electronic descriptors that govern chemical reactivity.

DFT calculations on Ethyl 4-(methylsulfonyl)phenylacetate would reveal key aspects of its electronic structure. The sulfone group is strongly electron-withdrawing, which significantly influences the electron distribution across the entire molecule. researchgate.netresearchgate.net DFT analysis can precisely map this effect.

Molecular Electrostatic Potential (MEP): An MEP map would show regions of negative potential around the electronegative oxygen atoms of the sulfonyl and ester groups, indicating sites susceptible to electrophilic attack. Regions of positive potential would highlight sites prone to nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For aryl sulfones, the electron density in the HOMO is typically concentrated on the phenyl ring, while the LUMO may have significant contributions from the sulfone group. nih.gov

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, quantifying the electron-withdrawing effect of the sulfonyl group and providing insight into intramolecular interactions. mdpi.com

Table 3: Conceptual Electronic Properties Calculable by DFT

| Property | Description |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | The energy required to remove an electron from a molecule. |

| Electron Affinity | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. researchgate.net For Ethyl 4-(methylsulfonyl)phenylacetate, DFT could be used to predict the mechanisms of various organic reactions.

A relevant example is the Claisen condensation, a carbon-carbon bond-forming reaction involving esters. The methylene (B1212753) group (—CH₂—) adjacent to the carbonyl group in Ethyl 4-(methylsulfonyl)phenylacetate is acidic and can be deprotonated by a strong base to form an enolate. DFT calculations could model this entire process:

Deprotonation: Calculation of the energy barrier for the removal of an α-hydrogen by a base (e.g., sodium ethoxide) to form the reactive enolate intermediate.

Nucleophilic Attack: Modeling the subsequent attack of the enolate on the carbonyl carbon of another ester molecule.

By mapping the entire potential energy surface of the reaction, DFT can provide a detailed, step-by-step understanding of the transformation, predicting the most favorable reaction pathway. beilstein-journals.org

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of ligand binding, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations explore the flexibility of molecules and the stability of their complexes over time.

Conformational analysis of Ethyl 4-(methylsulfonyl)phenylacetate would focus on the rotation around its key single bonds: the phenyl-sulfur bond, the sulfur-methyl bond, and the bonds within the ethyl acetate group. These rotations give rise to different conformers with varying energy levels. Quantum chemical calculations can determine the relative stability of these conformers and the energy barriers for their interconversion.

Molecular dynamics (MD) simulations are particularly useful for studying the behavior of a ligand within a protein's binding site. nih.gov MD simulations have been extensively used to study celecoxib bound to COX-2. irantypist.com In a similar manner, an MD simulation of the Ethyl 4-(methylsulfonyl)phenylacetate—COX-2 complex, generated from a docking pose, would provide insights into:

Binding Stability: By monitoring the ligand's position and orientation over time (typically nanoseconds to microseconds), MD can assess whether the binding pose is stable or if the ligand dissociates. The root-mean-square deviation (RMSD) of the ligand is a key metric for this analysis. nih.gov

Protein and Ligand Flexibility: MD shows how the protein and ligand adapt to each other. The root-mean-square fluctuation (RMSF) of protein residues can identify which parts of the binding site are flexible and which are rigid. nih.gov

Interaction Dynamics: The persistence of key interactions, such as the hydrogen bonds between the sulfonyl group and Arg513, can be tracked throughout the simulation, confirming their importance for stable binding. tandfonline.comtandfonline.comnih.gov

These simulations provide a dynamic and more realistic view of the ligand-receptor interaction, complementing the static picture from molecular docking. irantypist.com

Predictive Modeling of Biological Interactions and ADMET Properties (Excluding Human-Specific Data)

Predictive modeling in computational chemistry allows for the estimation of how a molecule like Ethyl 4-(methylsulfonyl)phenylacetate might interact with biological systems and its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are typically based on quantitative structure-activity relationship (QSAR) models and molecular docking simulations, often drawing comparisons with structurally analogous compounds for which experimental data is available.

The 4-(methylsulfonyl)phenyl group is a key pharmacophore in a class of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib. nih.govnih.govnih.gov The presence of this moiety in Ethyl 4-(methylsulfonyl)phenylacetate suggests that it may exhibit inhibitory activity against COX-2. Molecular docking studies could be employed to investigate the binding orientation of Ethyl 4-(methylsulfonyl)phenylacetate within the active site of the COX-2 enzyme, providing insights into its potential mechanism of action. nih.gov The binding affinity can be computationally scored to estimate its potency.

In silico ADMET prediction is crucial for the early assessment of a compound's drug-likeness. nih.govnih.gov Various computational models can predict a range of pharmacokinetic and toxicological endpoints. For Ethyl 4-(methylsulfonyl)phenylacetate, these models can estimate properties such as intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govcsmres.co.uk The predictions are generated based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. dergipark.org.trbiorxiv.org

Below is a hypothetical, predictive ADMET profile for Ethyl 4-(methylsulfonyl)phenylacetate, generated based on computational models and data from structurally related sulfonyl-containing compounds.

Table 1: Predicted ADMET Properties of Ethyl 4-(methylsulfonyl)phenylacetate

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 228.26 g/mol | Calculation |

| logP (Lipophilicity) | 1.85 | ALOGPS |

| Water Solubility | 0.45 g/L | ALOGPS |

| Intestinal Absorption | High | Rule of Five |

| Blood-Brain Barrier Permeability | Low | QSAR Model |

| Cytochrome P450 2D6 Inhibition | Non-inhibitor | QSAR Model |

This data is predictive and has not been experimentally confirmed.

Cheminformatics and Data Mining for Structure-Activity Landscape Exploration

Cheminformatics and data mining are essential for navigating the vast chemical space and understanding the relationships between chemical structure and biological activity. f1000research.commdpi.com For Ethyl 4-(methylsulfonyl)phenylacetate, these approaches can be used to explore the structure-activity relationship (SAR) landscape of related phenylacetate (B1230308) and methylsulfonylphenyl compounds.

By creating a virtual library of derivatives of Ethyl 4-(methylsulfonyl)phenylacetate, where modifications are systematically made to the ethyl ester or the phenyl ring, cheminformatics tools can be used to calculate a variety of molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. ufv.brfrontiersin.org

A QSAR model can then be developed by correlating these descriptors with a predicted biological activity, such as COX-2 inhibition. nih.govnih.gov This model can help in identifying which structural features are most important for the desired activity. For example, a 3D-QSAR model might reveal that bulky substituents on the phenyl ring decrease binding affinity, while electron-withdrawing groups at a specific position enhance it. nih.gov

The following table illustrates a hypothetical exploration of the structure-activity landscape around Ethyl 4-(methylsulfonyl)phenylacetate by modifying the ester group.

Table 2: Hypothetical Structure-Activity Landscape of Phenylacetate Derivatives

| Compound | R Group (Ester) | Predicted COX-2 IC₅₀ (µM) | Predicted Lipophilicity (logP) |

|---|---|---|---|

| Methyl 4-(methylsulfonyl)phenylacetate | -CH₃ | 1.2 | 1.45 |

| Ethyl 4-(methylsulfonyl)phenylacetate | -CH₂CH₃ | 0.9 | 1.85 |

| Propyl 4-(methylsulfonyl)phenylacetate | -CH₂CH₂CH₃ | 1.5 | 2.25 |

This data is for illustrative purposes and is based on hypothetical QSAR modeling.

Through such analyses, researchers can prioritize the synthesis and testing of novel compounds that are predicted to have improved potency and more favorable ADMET properties, thereby accelerating the drug discovery and development process.

Analytical Methodologies in Research on Ethyl 4 Methylsulfonyl Phenylacetate

Spectroscopic Characterization for Structural Confirmation in Research

Spectroscopic methods are indispensable for the unambiguous structural elucidation of Ethyl 4-(methylsulfonyl)phenylacetate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the carbon-hydrogen framework of Ethyl 4-(methylsulfonyl)phenylacetate.

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. In a study detailing the synthesis of this compound, the ¹H NMR spectrum showed distinct signals corresponding to the various protons in the molecule. core.ac.uk The aromatic protons on the phenyl ring appear as two doublets, a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. core.ac.uk The methylene (B1212753) (-CH2-) protons of the acetate (B1210297) group and the methyl (-CH3) protons of the sulfonyl group each appear as singlets, while the ethyl ester group gives rise to a quartet and a triplet. core.ac.uk

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For Ethyl 4-(methylsulfonyl)phenylacetate, the spectrum displays signals corresponding to the carbons of the methylsulfonyl group, the methylene group, the aromatic ring, and the ester carbonyl group, confirming the carbon skeleton of the compound. core.ac.uk

| Technique | Assignment | Chemical Shift (δ ppm) | Details |

|---|---|---|---|

| ¹H NMR | -SO₂CH₃ | 3.11 | s, 3H |

| -CH₂- | 3.76 | s, 2H | |

| Aromatic-H | 7.54-7.56 | d, 2H, J=8.0 Hz | |

| 7.89-7.91 | d, 2H, J=8.0 Hz | ||

| ¹³C NMR | -CH₂- | 40.16 | |

| -SO₂CH₃ | 43.06 | ||

| Aromatic-C | 127.13 | ||

| 130.33 | |||

| 139.17 | |||

| 141.29 | |||

| C=O | 172.91 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Ethyl 4-(methylsulfonyl)phenylacetate exhibits characteristic absorption bands that confirm the presence of its key functional groups. core.ac.uke-journals.in A strong absorption peak is observed for the carbonyl (C=O) group of the ester. core.ac.uke-journals.in The spectrum also shows bands corresponding to the aromatic C-H stretching, aliphatic C-H stretching, the sulfonyl (S=O) group, and the C-O bond of the ester. core.ac.uke-journals.in

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H | 3072 |

| Aliphatic C-H | 2980 |

| Ester C=O | 1694 |

| Ester C-O-C | 1493 |

| Sulfonyl S=O | 1310 and 1140 |

| Ester C-O | 1245 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. While specific mass spectral data for Ethyl 4-(methylsulfonyl)phenylacetate is not detailed in the primary literature, its structure is often confirmed by this method. core.ac.uk The analysis would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ester and sulfonyl groups.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, making them vital for assessing the purity of Ethyl 4-(methylsulfonyl)phenylacetate and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to identify compounds. In the synthesis of precursors to Ethyl 4-(methylsulfonyl)phenylacetate, such as 4-(methylsulfonyl)phenyl acetonitrile (B52724), TLC is employed to track the consumption of starting materials and the formation of the product. core.ac.uke-journals.in By comparing the spots of the reaction mixture with those of the starting materials, chemists can determine when a reaction is complete. e-journals.in

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the quantitative analysis and purity determination of pharmaceutical compounds and intermediates. Ethyl 4-(methylsulfonyl)phenylacetate is a known intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. nist.gov In this context, reverse-phase HPLC (RP-HPLC) methods are developed and validated to separate and quantify Etoricoxib from its related substances, including process intermediates and potential impurities. nist.govekb.eg

A typical RP-HPLC method for analyzing compounds of this nature would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent (such as acetonitrile). nist.govekb.eg Detection is commonly performed using a UV detector at a wavelength where the compound and its related impurities show significant absorbance. ekb.eg Such methods are crucial for ensuring the quality and purity of the final active pharmaceutical ingredient by controlling the levels of intermediates like Ethyl 4-(methylsulfonyl)phenylacetate. nist.gov

X-ray Crystallography for Absolute Structure Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For the closely related compound, [4-(Methylsulfonyl)phenyl]acetic acid, single-crystal X-ray diffraction analysis has provided detailed information about its molecular structure and packing in the solid state. researchgate.net

The analysis of [4-(Methylsulfonyl)phenyl]acetic acid revealed a monoclinic crystal system with the space group P21/c. researchgate.net The bond lengths and angles within the molecule are consistent with those observed in similar phenylacetic acid and sulfonyl-containing compounds. researchgate.net Specifically, the S=O bond lengths in the methylsulfonyl group average 1.4366 Å, and the average C—S bond length is 1.762 Å. researchgate.net This data provides a reliable model for the core structure of Ethyl 4-(methylsulfonyl)phenylacetate.

Table 1: Crystal Data and Structure Refinement for [4-(Methylsulfonyl)phenyl]acetic acid

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₁₀O₄S |

| Formula weight | 214.23 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 18.777 (7) |

| b (Å) | 4.9711 (18) |

| c (Å) | 10.724 (4) |

| β (°) | 104.918 (6) |

| Volume (ų) | 977.5 (6) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.456 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 298 (2) |

Data sourced from Acta Crystallographica Section E: Structure Reports Online. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding)

The crystal packing of [4-(Methylsulfonyl)phenyl]acetic acid is primarily dictated by strong intermolecular hydrogen bonds. researchgate.net Centrosymmetrically related molecules form dimers through O—H···O hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) ring motif. researchgate.net These dimers are the fundamental building blocks of the crystal lattice.

Table 2: Hydrogen-bond geometry (Å, °) for [4-(Methylsulfonyl)phenyl]acetic acid

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O3—H3···O2ⁱ | 0.82 | 1.82 | 2.639 (2) | 175 |

| C6—H6···O4ⁱⁱ | 0.93 | 2.50 | 3.376 (3) | 157 |

| C9—H9A···O1ⁱⁱⁱ | 0.96 | 2.59 | 3.486 (3) | 156 |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z; (iii) -x+1, y-1/2, -z+3/2. Data sourced from Acta Crystallographica Section E: Structure Reports Online. researchgate.net

Conformational Analysis in the Solid State

The conformation of [4-(Methylsulfonyl)phenyl]acetic acid in the solid state, as determined by X-ray crystallography, shows a specific orientation of the substituent groups relative to the phenyl ring. researchgate.net The arrangement of the methylsulfonyl and acetic acid moieties is a result of minimizing steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice.

Research Gaps and Future Directions for Ethyl 4 Methylsulfonyl Phenylacetate Studies

Unexplored Mechanistic Pathways for Observed Biological Activities

The primary presumed mechanism of action for compounds containing the 4-(methylsulfonyl)phenyl moiety is the inhibition of the COX-2 enzyme, a key player in inflammation and pain pathways. nih.govnih.gov However, the full mechanistic landscape for Ethyl 4-(methylsulfonyl)phenylacetate is far from understood. A significant research gap is the potential for biological activities independent of COX-2 inhibition.

Future research should investigate:

COX-Independent Mechanisms: Many non-steroidal anti-inflammatory drugs (NSAIDs) exhibit effects that are not mediated by cyclooxygenase inhibition. mdpi.com Studies are needed to determine if Ethyl 4-(methylsulfonyl)phenylacetate can modulate other inflammatory pathways, such as the NF-κB or WNT signaling pathways, which have been shown to be affected by other NSAIDs. nih.gov

Target Deconvolution: Unbiased screening approaches could identify novel protein targets. Proteomic analyses of cells or tissues treated with the compound could reveal unexpected binding partners, shedding light on new mechanisms and potential therapeutic applications.

Role of the Ester Group: The ethyl acetate (B1210297) moiety suggests the compound may function as a prodrug, being hydrolyzed in vivo to the active carboxylic acid, 4-(methylsulfonyl)phenylacetic acid. patsnap.com However, the ester itself could have unique interactions or metabolic fates. Studies are required to compare the activity of the ethyl ester with its corresponding carboxylic acid to elucidate its role in pharmacokinetics and pharmacodynamics.

Modulation of Downstream Effectors: Beyond inhibiting prostaglandin (B15479496) synthesis, it is unknown if the compound affects downstream effectors like specific prostaglandin receptors or other lipid mediators involved in inflammation and pain resolution. nih.gov

Development of Novel and Efficient Synthetic Avenues

While Ethyl 4-(methylsulfonyl)phenylacetate can be synthesized through established routes, such as the esterification of 4-(methylsulfonyl)phenylacetic acid, there is considerable room for the development of more efficient, scalable, and environmentally friendly synthetic methods. chemicalbook.com Traditional methods for creating the core aryl sulfone structure often rely on harsh conditions or expensive catalysts. organic-chemistry.org

Future synthetic research should focus on:

Modern Coupling Reactions: Exploring advanced palladium-catalyzed cross-coupling reactions or transition-metal-free approaches could provide more efficient routes to the aryl sulfone core. organic-chemistry.orgorganic-chemistry.org

Green Chemistry Principles: The development of synthetic pathways that utilize greener solvents, reduce energy consumption, and minimize waste is a critical goal. Microwave-assisted organic synthesis, for example, has been shown to decrease reaction times and increase yields for aryl sulfone synthesis. thieme-connect.com

Enzymatic and Biocatalytic Methods: Employing enzymes for steps like esterification could offer high selectivity and milder reaction conditions compared to traditional chemical catalysis. chemicalbook.com

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, improve safety, and facilitate large-scale production with high consistency.

Below is a table comparing various synthetic approaches for the key aryl sulfone scaffold.

| Synthetic Method | Description | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Oxidation of Sulfides | A traditional method involving the oxidation of a corresponding aryl sulfide (B99878) to the sulfone. | Readily available starting materials. | Often requires strong oxidants and can suffer from over-oxidation. | organic-chemistry.org |

| Palladium-Catalyzed Coupling | Coupling of aryl boronic acids with arylsulfonyl chlorides. | Mild and efficient for creating unsymmetrical diaryl sulfones. | Requires a palladium catalyst, which can be costly. | organic-chemistry.org |

| Microwave-Assisted Synthesis | Coupling of aryl chlorides and sulfinic acid salts under microwave irradiation. | Remarkable decrease in reaction time, increased yields, consistent with green chemistry. | Specialized equipment required; scalability can be a concern. | thieme-connect.com |

| Transition-Metal-Free Aryne Chemistry | Reaction of arynes (generated in situ) with sulfinates or thiosulfonates. | Avoids transition metal catalysts, mild conditions, scalable. | Requires specific aryne precursors (e.g., o-silyl aryl triflates). | google.comorganic-chemistry.org |

| Electrochemical Sulfonylation | Electrochemical reaction of organoboronic acids with sodium arylsulfinate salts. | Catalyst- and additive-free, operates at room temperature. | Requires electrochemical setup; substrate scope may be limited. | organic-chemistry.org |

Integration of Multi-Omics Data in Biological Activity Research

The biological effects of Ethyl 4-(methylsulfonyl)phenylacetate have not been characterized at a systems level. The integration of multi-omics data—including genomics, proteomics, and metabolomics—represents a powerful approach to obtain a holistic understanding of its mechanism of action. medrxiv.org

Future research should prioritize:

Proteomics: Using mass spectrometry-based proteomics to identify all proteins that are differentially expressed or post-translationally modified in response to the compound. This could confirm COX-2 as a target and reveal novel off-target interactions.

Metabolomics: Analyzing the global metabolic profile of cells or biofluids after treatment to understand how the compound alters metabolic pathways. nih.gov This is particularly relevant for inflammatory processes, which are closely linked to cellular metabolism.

Integrated Analysis: The true power lies in integrating these datasets. For instance, combining proteomics and metabolomics can link changes in enzyme expression (proteins) to alterations in specific metabolic pathways (metabolites), providing a clear picture of the drug's functional impact. nih.govnih.gov This approach could reveal previously unknown mechanisms and identify potential biomarkers to track the compound's activity in vivo.

Challenges and Opportunities in the Design of Highly Selective Derivatives

The aryl sulfone moiety is a classic feature of selective COX-2 inhibitors ("coxibs"). google.com While this selectivity is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs, some coxibs have been linked to cardiovascular risks. nih.govmdpi.com This presents both a challenge and an opportunity for derivatives of Ethyl 4-(methylsulfonyl)phenylacetate.

The Challenge: The primary challenge is to design derivatives that maintain or enhance COX-2 selectivity over COX-1 without introducing the liabilities that lead to cardiovascular adverse effects. mdpi.comacs.org This requires a nuanced understanding of how subtle structural modifications affect binding kinetics and downstream biological consequences.

The Opportunity: Ethyl 4-(methylsulfonyl)phenylacetate can serve as a valuable chemical scaffold or starting point. Structure-activity relationship (SAR) studies can be conducted to explore modifications across the molecule. nih.gov For example, replacing the ethyl acetate group with different bioisosteres or modifying the phenyl ring could lead to compounds with a superior pharmacological profile.

Computational Design: The use of quantitative structure-activity relationship (QSAR) models and molecular docking can guide the rational design of new derivatives. researchgate.netnih.gov These computational tools can predict the binding affinity and selectivity of virtual compounds, helping to prioritize the synthesis of the most promising candidates.

Exploration of New Therapeutic Areas Based on Preclinical Findings